

Technical Support Center: Overcoming Resistance to SDHI Fungicides

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Compound of Interest

Compound Name: Fluoroimide

Cat. No.: B1207414

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Succinate Dehydrogenase Inhibitor (SDHI) fungicides in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are SDHI fungicides and what is their mechanism of action?

Succinate Dehydrogenase Inhibitors (SDHIs) are a class of fungicides that target Complex II (succinate-ubiquinone oxidoreductase) in the mitochondrial respiratory chain of fungi.[1][2] Their primary mode of action is to block the conversion of succinate to fumarate by inhibiting the succinate dehydrogenase (SDH) enzyme.[3][4] This disruption of the Krebs cycle and electron transport chain ultimately inhibits cellular respiration and energy production, leading to fungal cell death.[3][4] SDHIs are generally preventative, primarily inhibiting fungal spore germination.[4]

Q2: My fungal strain has developed resistance to an SDHI fungicide. What are the most likely molecular mechanisms?

The most common mechanism of resistance to SDHI fungicides is the development of mutations in the genes encoding the subunits of the SDH enzyme, specifically SdhB, SdhC, and SdhD.[5][6] These mutations can alter the amino acid sequence of the protein, which reduces the binding affinity of the fungicide to its target site.[1][5] Another, though less frequently reported, mechanism is the overexpression of efflux pumps, such as ATP-binding

cassette (ABC) transporters, which actively transport the fungicide out of the fungal cell, reducing its intracellular concentration.[5][6]

Q3: Are mutations in the SDH enzyme always in the same location?

No, resistance-conferring mutations have been identified in multiple locations within the SdhB, SdhC, and SdhD subunits.[5][7] The specific location and amino acid substitution can vary depending on the fungal species and the specific SDHI fungicide used for selection.[3][8] For example, mutations at the H272 residue in the SdhB subunit are common in *Botrytis cinerea*, while mutations at H277 are found in *Alternaria alternata*. [7]

Q4: If a fungal strain is resistant to one SDHI fungicide, will it be resistant to all others?

Cross-resistance among SDHI fungicides is a complex issue. While many mutations confer resistance to a broad range of SDHIs, the pattern of cross-resistance can vary depending on the specific mutation and the chemical structure of the fungicide.[3][9] Some mutations may lead to high resistance against one SDHI but lower or even no resistance to another.[3][5] For instance, the P225F mutation in SdhB has been shown to confer resistance to a wide array of SDHI fungicides, whereas the N230I mutation in the same subunit confers only moderate resistance to some and low resistance to others.[5]

Q5: What strategies can be employed in an agricultural setting to manage and prevent the development of SDHI resistance?

To mitigate the risk of SDHI resistance, several strategies are recommended by the Fungicide Resistance Action Committee (FRAC). These include:

- Preventative application: Using SDHIs before the establishment of high disease pressure.[9]
- Mixtures: Applying SDHIs in combination with fungicides that have a different mode of action. [2][10]
- Alternation: Rotating the use of SDHIs with fungicides from different cross-resistance groups. [8][9]
- Limiting applications: Restricting the total number of SDHI applications per season.[8][9]

Troubleshooting Guides

Problem 1: Decreased efficacy of an SDHI fungicide in my experiments.

- Possible Cause 1: Target-site mutation. The fungal strain may have acquired a mutation in the SdhB, SdhC, or SdhD gene, reducing the fungicide's binding affinity.
 - Troubleshooting Steps:
 - Sequence the Sdh genes: Extract genomic DNA from both your resistant and a sensitive (wild-type) strain. Amplify and sequence the SdhB, SdhC, and SdhD genes.
 - Compare sequences: Align the sequences from the resistant and sensitive strains to identify any nucleotide changes that result in amino acid substitutions.
 - Consult literature: Compare any identified mutations with those known to confer SDHI resistance in the literature for your fungal species or related species.[\[5\]](#)[\[7\]](#)[\[11\]](#)[\[12\]](#)
- Possible Cause 2: Overexpression of efflux pumps. The resistant strain may be actively pumping the fungicide out of the cell.
 - Troubleshooting Steps:
 - Perform a synergism assay: Conduct your fungicide sensitivity assay with and without a known efflux pump inhibitor. A significant increase in sensitivity in the presence of the inhibitor suggests the involvement of efflux pumps.
 - Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known ABC or MFS transporter genes between your resistant and sensitive strains. A significant upregulation in the resistant strain is indicative of this mechanism.[\[13\]](#)

Problem 2: I am unable to isolate SDHI-resistant mutants.

- Possible Cause 1: Insufficient selection pressure. The concentration of the SDHI fungicide may be too low to select for resistant individuals.
 - Troubleshooting Steps:

- Gradually increase fungicide concentration: Start with a concentration close to the EC50 of the wild-type strain and incrementally increase it in subsequent selection experiments.[\[13\]](#)
- Possible Cause 2: Low spontaneous mutation frequency. The natural rate of resistance-conferring mutations may be very low.
 - Troubleshooting Steps:
 - Increase population size: Screen a larger number of spores or mycelial fragments to increase the probability of finding a spontaneous mutant.[\[13\]](#)
 - Use a mutagen: Consider treating your wild-type strain with a mutagenic agent (e.g., UV radiation or a chemical mutagen) to increase the overall mutation rate before selection. It is crucial to first establish a kill curve to determine the optimal mutagen dose.[\[13\]](#)

Data Presentation

Table 1: Examples of Amino Acid Substitutions in SDH Subunits Conferring Resistance to SDHI Fungicides.

Fungal Species	SDH Subunit	Amino Acid Substitution	Reference
<i>Alternaria alternata</i>	SdhB	H277Y/R	[7]
<i>Botrytis cinerea</i>	SdhB	H272L/R/Y, P225F, N230I	[3][5]
<i>Corynespora cassiicola</i>	SdhB	H278Y/R	[5]
<i>Magnaporthe oryzae</i>	SdhB	R243H, H245Y/L/Q, I247T	[11]
<i>Magnaporthe oryzae</i>	SdhC	S77N	[11]
<i>Magnaporthe oryzae</i>	SdhD	D122N/E	[11]
<i>Passalora fulva</i>	SdhC	T78I, N85K, N85S, H151R	[7]
<i>Sclerotinia sclerotiorum</i>	SdhB	P226L	[12]

Table 2: Cross-Resistance Profile of *Botrytis cinerea* SdhB Mutants to Various SDHI Fungicides.

SDHI Fungicide	P225F Mutant	N230I Mutant	H272L/R/Y Mutants
Boscalid	Resistant	Moderately Resistant	Varied Sensitivity
Isopyrazam	Resistant	Low Resistance	Varied Sensitivity
Fenfluram	Resistant	Low Resistance	Varied Sensitivity
Carboxin	Resistant	Low Resistance	Varied Sensitivity
Fluopyram	Resistant	Moderately Resistant	Varied Sensitivity
Bixafen	Resistant	Low Resistance	Varied Sensitivity
Fluxapyroxad	Resistant	Moderately Resistant	Varied Sensitivity
Benodanil	Resistant	Low Resistance	Varied Sensitivity

(Data summarized
from Veloukas et al.
(2013) as cited in
Sang et al., 2020)[5]

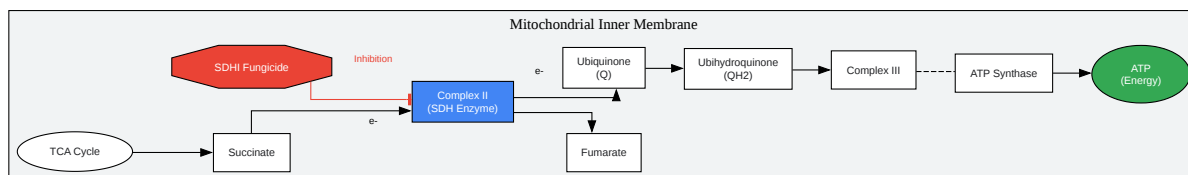
Experimental Protocols

Protocol 1: Sequencing of SDH Genes to Identify Resistance Mutations

- DNA Extraction:
 - Grow fungal mycelia of both the resistant and a sensitive (wild-type) strain in a suitable liquid medium.
 - Harvest the mycelia by filtration and freeze-dry or grind in liquid nitrogen.
 - Extract total genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.
 - Assess DNA quality and quantity using a spectrophotometer.
- PCR Amplification:

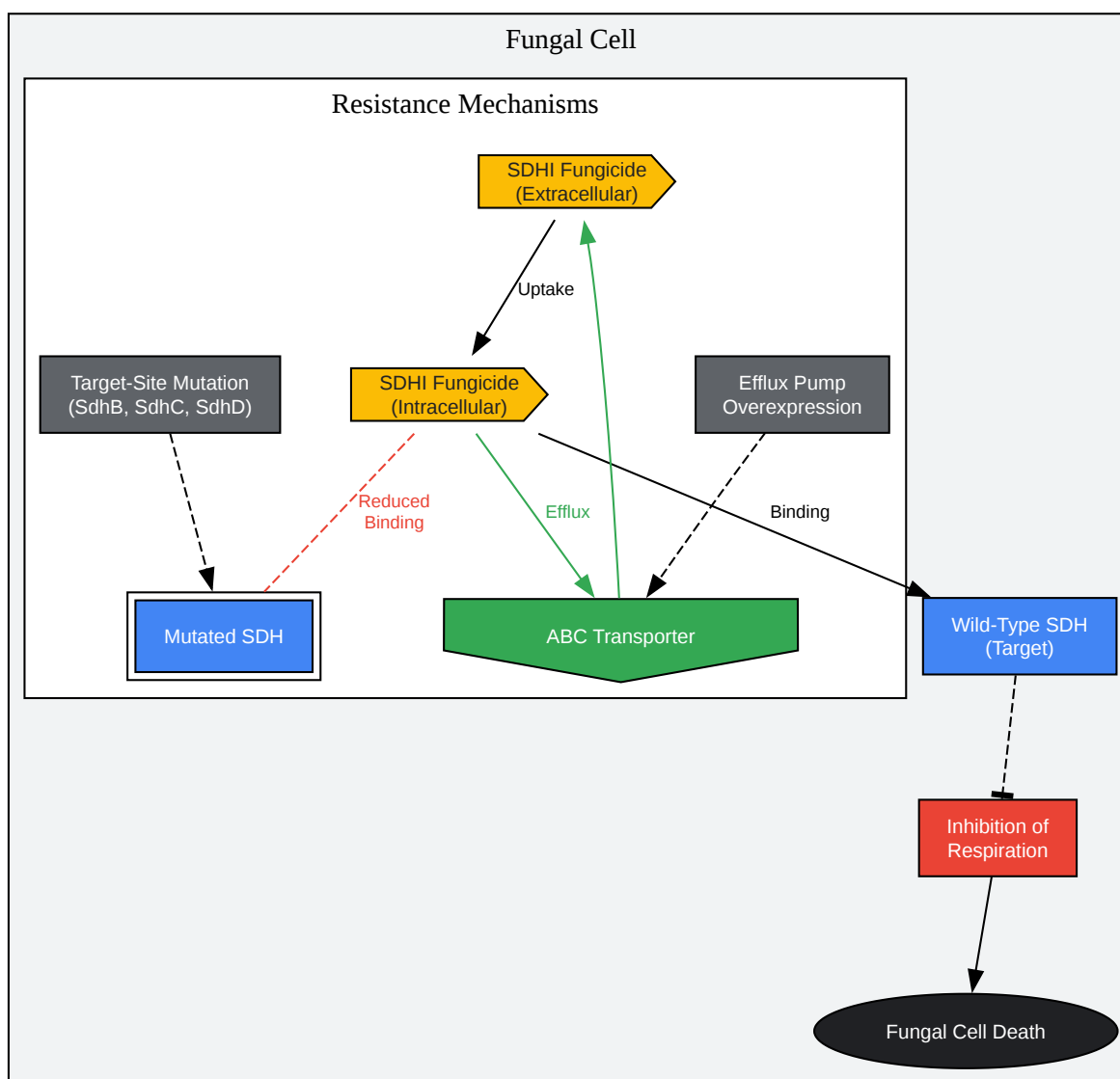
- Design primers to amplify the coding sequences of the SdhB, SdhC, and SdhD genes. Primers should be designed based on available sequence data for your fungal species or a closely related one.
- Perform PCR using a high-fidelity DNA polymerase. The PCR reaction should contain genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and the polymerase.
- Use the following typical PCR cycle: initial denaturation at 95°C for 5 minutes, followed by 35 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C (optimize for your primers) for 30 seconds, and extension at 72°C for 1-2 minutes (depending on amplicon length), with a final extension at 72°C for 10 minutes.
- Verify the PCR product size by agarose gel electrophoresis.
- Sequencing and Analysis:
 - Purify the PCR products using a commercial kit.
 - Send the purified PCR products for Sanger sequencing using both the forward and reverse primers.
 - Assemble and align the sequences from the resistant and sensitive strains using bioinformatics software (e.g., MEGA, Geneious).
 - Identify any single nucleotide polymorphisms (SNPs) and determine if they result in amino acid changes in the predicted protein sequence.

Visualizations



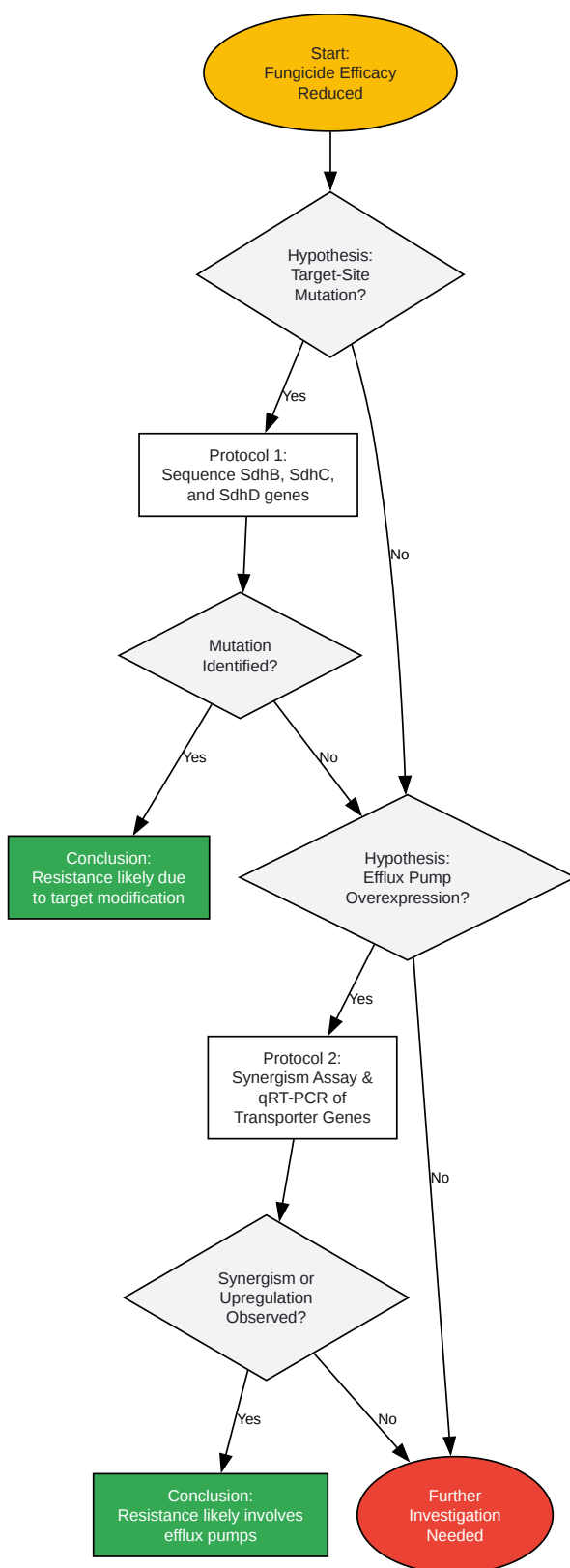
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Caption: Mechanism of action of SDHI fungicides.



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Caption: Primary mechanisms of fungal resistance to SDHIs.



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Caption: Troubleshooting workflow for SDHI resistance.

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